(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione
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Overview
Description
(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione is a chemical compound known for its unique structure and properties. It is a diisopropyl-substituted analogue of lactide, which is a biodegradable monomer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione typically involves the self-condensation of specific precursors under controlled conditions. One method involves the self-condensation of (S)-3-aminopyrrolidine-2,5-dione in refluxing acetonitrile . Another method uses the self-condensation of L-asparagine methyl ester at room temperature . These methods ensure the production of optically pure compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar self-condensation techniques. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for characterization .
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diisopropyl glycolide derivatives, while reduction may produce simpler alcohols or hydrocarbons .
Scientific Research Applications
(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione has several scientific research applications:
Polymer Science: It is used as a monomer in the synthesis of biodegradable polymers.
Materials Engineering: The compound’s unique properties make it useful in developing advanced materials with specific thermal and mechanical characteristics.
Biomedical Research: Its biodegradability and compatibility with biological systems make it a candidate for medical applications, such as drug delivery systems and tissue engineering.
Mechanism of Action
The mechanism of action of (3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo polymerization, forming long chains that can interact with biological tissues. This interaction can influence cellular processes and tissue regeneration .
Comparison with Similar Compounds
Similar Compounds
(3S)-cis-3,6-Dimethyl-1,4-dioxane-2,5-dione: A similar compound with methyl groups instead of isopropyl groups.
3,6-Dimethyl-1,4-dioxane-2,5-dione: Another analogue with different substituents.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: A compound with a different ring structure and substituents.
Uniqueness
(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione is unique due to its diisopropyl substitution, which imparts specific thermal and hydrophobic properties to the resulting polymers. These properties make it particularly suitable for applications requiring materials with lower glass transition temperatures and increased degradation times .
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(3S,6S)-3,6-di(propan-2-yl)-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C10H16O4/c1-5(2)7-9(11)14-8(6(3)4)10(12)13-7/h5-8H,1-4H3/t7-,8-/m0/s1 |
InChI Key |
VWLSLDJSZWJMRG-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)O[C@H](C(=O)O1)C(C)C |
Canonical SMILES |
CC(C)C1C(=O)OC(C(=O)O1)C(C)C |
Origin of Product |
United States |
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